molecular formula C16H15NO4 B190305 Arborinine CAS No. 5489-57-6

Arborinine

Cat. No. B190305
CAS RN: 5489-57-6
M. Wt: 285.29 g/mol
InChI Key: ATBZZQPALSPNMF-UHFFFAOYSA-N
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Description

Arborinine is an alkaloid compound found in the bark of several tree species. It has attracted attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and biochemistry.

Scientific Research Applications

Anticancer Activity in Gastric Cancer

Arborinine has shown potential as an antiproliferative agent against various human cancer cell lines, including gastric cancer. Notably, it has demonstrated effectiveness against both standard gastric cancer cells and drug-resistant gastric cancer cells. Arborinine selectively and reversibly inhibits LSD1 and suppresses epithelial-mesenchymal transition, a critical process in cancer metastasis, in a dose-dependent manner. These findings suggest that arborinine may be a viable treatment option for gastric cancer, including adriamycin-resistant variants (Chu et al., 2020).

Role in Clear-Cell Renal Cell Carcinoma

Research has shown that arborinine inhibits clear-cell renal cell carcinoma (ccRCC) by affecting the KDM1A/UBE2O signaling pathway. The compound significantly hinders cell proliferation, apoptosis, and cell cycle progression in ccRCC cells. Arborinine's effectiveness against ccRCC highlights its potential as an adjunctive treatment in this cancer type (Feng et al., 2022).

Immunomodulatory Effects

A study exploring the effects of arborinine on immune system cells revealed its influence on cellular proliferation and apoptosis. Specifically, it showed an inhibitory effect on splenocytes proliferation under certain stimulations and modulated the production of cytokines like Interferon gamma and Interleukin-10. These findings indicate that arborinine might have a role in modulating immune responses (Roseghini et al., 2006).

Anticancer Activity in Human Cervical Cancer Cells

Arborinine has been found to be cytotoxic to HeLa cervical cancer cells while not significantly affecting normal cells. This selective cytotoxicity, along with its potent inhibition of tumor spheroid growth and its role in suppressing cancer cell migration, demonstrates arborinine's potential in treating cervical cancer (Piboonprai et al., 2018).

Antimicrobial Activity

Arborinine has also exhibited antimicrobial activity. For instance, it showed effectiveness against bacteria such as Staphylococcus aureus and Klebsiella pneumonia, as well as the fungus Candida albicans. This broad-spectrum antimicrobial activity makes it a candidate for exploring new antimicrobial agents (Das & Deka, 2017).

properties

IUPAC Name

1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-17-10-7-5-4-6-9(10)14(18)13-11(17)8-12(20-2)16(21-3)15(13)19/h4-8,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBZZQPALSPNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203378
Record name Arborinine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arborinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Arborinine

CAS RN

5489-57-6
Record name Arborinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5489-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arborinine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005489576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arborinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94650
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arborinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARBORININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16XG8UE639
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arborinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 176 °C
Record name Arborinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
580
Citations
B Rethy, I Zupko, R Minorics, J Hohmann… - Planta …, 2007 - thieme-connect.com
The cytotoxic effects of a series of furanoacridones isolated from Ruta graveolens L.(Rutaceae) and of two further acridone alkaloids (arborinine and evoxanthine) were investigated by …
Number of citations: 65 www.thieme-connect.com
Y Chu, Z Xiao, N Jing, W Yan, S Wang, B Ma… - Investigational New …, 2021 - Springer
… mechanisms of arborinine against gastric cancer … arborinine downregulated the EMT process in a dose-dependent manner. Therefore, this work underscores the potential of arborinine …
Number of citations: 12 link.springer.com
K Piboonprai, P Khumkhrong, M Khongkow… - Biochemical and …, 2018 - Elsevier
… In this study, we demonstrate that arborinine, a major … , arborinine activated caspase-dependent apoptosis without inducing DNA damage response. We further show that arborinine …
Number of citations: 26 www.sciencedirect.com
N Li, L Yang, H Zuo - Life Sciences, 2022 - Elsevier
… arborinine treatment significantly inhibited the cell proliferation and tumor growth of SKOV3 in a dose-dependent manner. Arborinine … Importantly, arborinine also potently suppressed …
Number of citations: 5 www.sciencedirect.com
C Feng, L Gong, J Wang - Food & Nutrition Research, 2022 - ncbi.nlm.nih.gov
… In the present study, we have for the first time investigated the role of Arborinine in ccRCC, the major form of renal cell carcinoma. As the anticancer effect of Arborinine and its …
Number of citations: 2 www.ncbi.nlm.nih.gov
LZM Kamal, MAA Adam, SNM Shahpudin, AN Shuib… - Mycopathologia, 2021 - Springer
… have explored a plant alkaloids, namely arborinine and graveoline for its antifungal potential… , furoquinoline, 4-quinolone known as arborinine and graveoline. Results showed that each …
Number of citations: 6 link.springer.com
D Chakravarti, RN Chakravarti… - Journal of the Chemical …, 1953 - pubs.rsc.org
… The ethereal solution on evaporation gave yellow needles of almost pure arborinine. The pasty … Evaporation of the chloroform gave a second crop of yellow needles of arborinine. The …
Number of citations: 23 pubs.rsc.org
R Roseghini, GM Falcão, JFO Costa… - Planta …, 2009 - thieme-connect.com
The effects of arborinine, an alkaloid extracted from Erthela bahiensis and of rutin, a flavonoid obtained from Dimorphandra mollis (Benth.), Brazilian medicinal plants, on the viability …
Number of citations: 14 www.thieme-connect.com
MM Das, DC Deka - Journal of Biologically Active Products from …, 2017 - Taylor & Francis
The natural product arborinine, isolated from the plant Glycosmis pentaphylla was evaluated for its anticancer activity against five human cancer cell lines viz. human colon cancer cell …
Number of citations: 9 www.tandfonline.com
R Roseghini, P Moreira, V Vale… - …, 2006 - Taylor & Francis
… The present study has examined the effects of arborinine, an alkaloid … Our results showed an inhibitory effect of arborinine on … Arborinine also induced a decrease on Interleukin-10 …
Number of citations: 11 www.tandfonline.com

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